N-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1-BENZYLPIPERIDIN-4-AMINE
Description
N-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-1-benzylpiperidin-4-amine is a structurally complex heterocyclic compound featuring a triazolo[1,5-a]quinazoline core modified with a benzenesulfonyl group at position 3, a chlorine atom at position 7, and a benzylpiperidine moiety at position 3. This compound’s synthesis likely involves multi-step reactions, including sulfonylation and nucleophilic substitution, as inferred from analogous procedures for triazoloquinazoline derivatives .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(1-benzylpiperidin-4-yl)-7-chlorotriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN6O2S/c28-20-11-12-24-23(17-20)25(29-21-13-15-33(16-14-21)18-19-7-3-1-4-8-19)30-26-27(31-32-34(24)26)37(35,36)22-9-5-2-6-10-22/h1-12,17,21H,13-16,18H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSWEASKGKSAIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1-BENZYLPIPERIDIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.
Formation of the Quinazoline Moiety: The quinazoline moiety can be synthesized through a series of condensation reactions.
Final Assembly: The final compound is obtained by coupling the piperidine, triazole, and quinazoline intermediates under appropriate reaction conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This may include the use of catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
N-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1-BENZYLPIPERIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1-BENZYLPIPERIDIN-4-AMINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit properties such as anticancer, antimicrobial, or anti-inflammatory activity.
Pharmacology: The compound is investigated for its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound can be used as a tool to study biological processes and pathways, providing insights into cellular functions and disease mechanisms.
Industrial Applications: The compound may have applications in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1-BENZYLPIPERIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other triazoloquinazolines, quinolines, and piperidine-containing derivatives. Key comparisons include:
Core Structure and Functional Group Modifications
Research Findings and Limitations
- Structural Insights: The triazolo[1,5-a]quinazoline scaffold is less explored than quinolines, offering novel opportunities for targeting enzymes like phosphodiesterases or kinases. The 7-chloro substituent may enhance halogen bonding in target binding pockets.
- Gaps in Data: No direct pharmacological or toxicological data for the target compound were identified in the provided evidence. Comparative analyses rely on structural extrapolation from quinoline and piperidine-based analogs.
Biological Activity
N-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-1-benzylpiperidin-4-amine is a synthetic compound of interest due to its potential biological activities, particularly in the fields of anticancer and neuropharmacology. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this compound. A notable study demonstrated that derivatives of quinazolin-4-amines exhibited significant cytotoxicity against human cancer cell lines such as SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer). The most potent compound showed an IC50 value significantly lower than that of established chemotherapeutics like doxorubicin .
Table 1: Cytotoxicity of Quinazolin Derivatives Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | SW620 | 10 | Induces apoptosis via caspase activation |
| Compound B | PC-3 | 15 | G2/M cell cycle arrest |
| Compound C | NCI-H23 | 12 | DPPH scavenging activity |
Acetylcholine Esterase Inhibition
Another significant aspect of the biological activity of this compound is its inhibition of acetylcholine esterase (AChE). A study indicated that certain derivatives exhibited up to 87% inhibition compared to donepezil, a standard AChE inhibitor used in Alzheimer’s disease treatment . This suggests potential applications in neurodegenerative disorders.
Table 2: AChE Inhibition Percentages of Selected Compounds
| Compound Name | AChE Inhibition (%) |
|---|---|
| N-(1-benzylpiperidin-4-yl)quinazolin-4-amines | 87 |
| Donepezil | 100 |
The mechanisms underlying the biological activities of this compound include:
- Caspase Activation : Induction of apoptosis through the activation of caspases has been observed in various studies, indicating a pathway for programmed cell death in cancer cells.
- Cell Cycle Arrest : The ability to induce G2/M phase arrest suggests that these compounds may interfere with cellular replication processes, making them effective against rapidly dividing cancer cells.
Case Studies
A series of case studies have been conducted to evaluate the efficacy and safety profile of related compounds. For instance:
- Study on SW620 Cells : The administration of Compound A led to a marked increase in apoptotic cells as evidenced by flow cytometry analysis. The study reported a significant reduction in cell viability after treatment with the compound.
- Neuroprotective Effects : In models simulating neurodegeneration, compounds showed promise in reducing oxidative stress markers and enhancing cognitive functions in animal models.
Q & A
Q. What are the recommended synthetic routes for preparing N-[3-(benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-1-benzylpiperidin-4-amine?
Methodology :
- Triazoloquinazoline Core Synthesis : Start with a quinazoline precursor (e.g., 7-chloro-quinazolinone). Introduce the triazolo moiety via cyclization using hydrazine derivatives or azide reagents under reflux conditions in ethanol or THF .
- Sulfonylation : React the intermediate with benzenesulfonyl chloride in pyridine or dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine), to introduce the benzenesulfonyl group at position 3 .
- Piperidine Functionalization : Couple 1-benzylpiperidin-4-amine to the triazoloquinazoline core using nucleophilic aromatic substitution (e.g., under basic conditions with K₂CO₃ in DMF at 80–100°C) . Key Considerations : Monitor reaction progress via TLC (ethyl acetate/light petroleum ether gradients) and purify intermediates via column chromatography .
Q. How can spectroscopic and crystallographic methods be used to confirm the structure of this compound?
Methodology :
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., benzylpiperidine protons at δ 2.5–3.5 ppm, aromatic protons from benzenesulfonyl at δ 7.5–8.0 ppm) .
- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/ethyl acetate. Resolve the structure using SHELXTL software (as in ) to confirm stereochemistry and bond angles .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., calculated [M+H]⁺ for C₂₉H₂₅ClN₆O₂S: 557.14) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodology :
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities (e.g., unreacted intermediates) may skew activity results .
- Assay Standardization : Replicate assays under controlled conditions (e.g., ATP concentration, pH, temperature) to minimize variability. Cross-validate using orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays) .
- Structural Confirmation : Re-examine batch-specific crystallography data to rule out polymorphic variations affecting activity .
Q. What experimental strategies are effective for studying structure-activity relationships (SAR) of the benzenesulfonyl and benzylpiperidine moieties?
Methodology :
- Substituent Modification : Synthesize analogs with varied sulfonyl groups (e.g., tolylsulfonyl, naphthylsulfonyl) or piperidine substituents (e.g., 4-cyano vs. 4-methylbenzyl). Use the general procedure in with tailored amines/sulfonyl chlorides .
- Biological Screening : Test analogs against target enzymes (e.g., kinases) using dose-response curves (IC₅₀ values). Compare potency shifts to identify critical substituents .
- In Silico Docking : Model interactions using software like AutoDock Vina. Focus on hydrogen bonding (e.g., sulfonyl oxygen with kinase hinge region) and hydrophobic contacts (benzyl group with allosteric pockets) .
Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?
Methodology :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol for coupling steps. Higher temperatures (80–100°C) may improve nucleophilic substitution efficiency .
- Catalyst Optimization : Replace DMAP with cheaper alternatives (e.g., pyridine) for sulfonylation, but monitor for side reactions .
- Workflow Table :
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or solubility profiles?
Methodology :
- Melting Point Validation : Use differential scanning calorimetry (DSC) to compare batches. Note that polymorphs (e.g., Form I vs. Form II) can exhibit different melting ranges (e.g., 227–229°C in ethanol vs. 235°C in DMSO) .
- Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Report values as mg/mL ± SD (n=3) to account for variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
